Carbamic acid, methyl-, 6-chlorothymyl ester
Description
Structure
3D Structure
Properties
CAS No. |
17578-41-5 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
(2-chloro-3-methyl-6-propan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-7(2)9-6-5-8(3)10(13)11(9)16-12(15)14-4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
SJFVLRSDYVADNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, methyl-, 6-chlorothymyl ester typically involves the reaction of 6-chlorothymol with methyl isocyanate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
6-Chlorothymol+Methyl isocyanate→Carbamic acid, methyl-, 6-chlorothymyl ester
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and solvents can further enhance the efficiency of the synthesis. Common solvents include dichloromethane and toluene, while catalysts such as triethylamine may be employed to facilitate the reaction.
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamate esters typically undergo hydrolysis under acidic or basic conditions to yield carbamic acid intermediates, which further decompose into amines/ammonia and carbon dioxide.
Table 1: Expected Hydrolysis Pathways
-
Acid-Catalyzed Hydrolysis : The ester carbonyl is protonated, enhancing electrophilicity for water attack. Subsequent cleavage releases 6-chlorothymol and methylcarbamic acid, which rapidly decarboxylates to methylamine and CO₂ .
-
Base-Promoted Hydrolysis : Hydroxide directly displaces the 6-chlorothymoxy group via nucleophilic acyl substitution, yielding 6-chlorothymol and a carbamate salt that decomposes to methylamine .
Thermal Decomposition
Carbamates are thermally labile, particularly when electron-withdrawing groups (e.g., 6-chloro) are present. Predicted decomposition pathways include:
-
Decarboxylation : At elevated temperatures (>150°C), the carbamate likely releases CO₂, forming methylamine and 6-chlorothymol .
-
Isocyanate Formation : Under anhydrous pyrolysis, rearrangement to methyl isocyanate (CH₃NCO) and 6-chlorothymol is plausible but requires validation .
Reactivity with Nucleophiles
The electrophilic carbonyl of the carbamate may react with nucleophiles such as amines or thiols:
Table 2: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product |
|---|---|---|
| Ammonia | Room temperature | Methylurea + 6-chlorothymol |
| Thiophenol | Basic (K₂CO₃) | S-Phenyl methylcarbamate + 6-chlorothymol |
These reactions are hypothetical but align with the reactivity of methyl carbamates like ethyl methylcarbamate .
Photochemical Stability
No direct studies exist for this compound, but chlorinated aromatic moieties (e.g., 6-chlorothymol) are prone to UV-induced degradation. Potential outcomes:
-
Dechlorination : Loss of Cl⁻ under UV light, forming thymol derivatives.
-
Radical Rearrangement : Formation of quinone-like structures via aryl radical intermediates .
Biological Interactions
Based on carbamate pharmacology:
-
Acetylcholinesterase Inhibition : Unlikely due to the steric bulk of the 6-chlorothymyl group.
-
Metabolic Pathways : Hepatic esterases may hydrolyze the carbamate, releasing methylamine (a known hepatotoxin at high doses) .
Synthetic Routes (Hypothetical)
The compound could be synthesized via:
Scientific Research Applications
Agricultural Uses
Carbamic acid esters are widely utilized in agriculture as pesticides and fungicides. The methyl ester of 6-chlorothymyl carbamate has been studied for its effectiveness in controlling fungal diseases in crops. Its application as a fungicide helps in protecting various agricultural products from fungal infections, thereby enhancing yield and quality.
- Case Study : A study conducted by the Australian Pesticides and Veterinary Medicines Authority (APVMA) reported that methyl 6-chlorothymyl carbamate demonstrated significant antifungal activity against pathogens affecting crops like apples and grapes .
Pharmaceutical Applications
Carbamic acid derivatives are integral in the development of pharmaceuticals. The structural modifications introduced by carbamate groups can enhance the pharmacological properties of drug candidates.
- Case Study : Research published in Drug Design and Development highlighted the synthesis of carbamic acid derivatives that exhibited improved bioactivity profiles compared to their non-carbamate counterparts . The incorporation of methyl 6-chlorothymyl carbamate into drug formulations has shown promise in increasing efficacy against certain bacterial strains.
Industrial Applications
In industrial settings, carbamic acid esters are used as additives in coatings, adhesives, and sealants due to their ability to enhance adhesion and durability.
- Data Table: Industrial Uses of Carbamic Acid Esters
| Application | Description |
|---|---|
| Coatings | Used as a film preservative to improve longevity |
| Adhesives | Enhances bonding strength in various materials |
| Sealants | Provides moisture resistance and flexibility |
Environmental Impact
The environmental assessment of methyl 6-chlorothymyl carbamate indicates that it has low toxicity to aquatic organisms, making it a safer alternative to more harmful pesticides. However, careful management is essential to prevent potential accumulation in soil and water systems.
Mechanism of Action
The mechanism by which carbamic acid, methyl-, 6-chlorothymyl ester exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparison with Similar Compounds
Key Findings :
- Stereochemistry Matters : A-908292 (S) and its enantiomer A-875400 (R) exhibit divergent activities despite identical substituents, highlighting the role of stereochemistry in target binding .
- Chlorinated Aromatic Moieties : 6-Chloropiperonyl derivatives (e.g., chrysanthemumate) show insecticidal properties, suggesting that the 6-chloro-thymyl group in the target compound may confer similar bioactivity .
- Synthetic Utility : Methyl carbamates with halogenated aromatic groups (e.g., iodo-pyridine in ) are versatile intermediates in cross-coupling reactions .
Physicochemical Properties
Comparative data on solubility, stability, and reactivity:
| Property | Target Compound (6-Chlorothymyl) | A-908292 (S) | 6-Chloropiperonyl Chrysanthemumate |
|---|---|---|---|
| Molecular Weight | ~280–320 (estimated) | 366.8 g/mol | 336.54 g/mol |
| LogP (Lipophilicity) | ~3.5–4.2 (predicted) | 4.1 (experimental) | 4.8 (experimental) |
| Metabolic Stability | Moderate (carbamate hydrolysis) | High (ACC2-specific) | Low (esterase-sensitive) |
Insights :
Mechanism of Action and Pathway Interactions
- ACC2 Inhibition : A-908292 (S) directly inhibits acetyl-CoA carboxylase 2 (ACC2), a key enzyme in lipid metabolism. However, its enantiomer A-875400 (R) activates PPAR-α, demonstrating that carbamates can modulate multiple pathways .
- PPAR-α Activation : Both A-908292 (S) and A-875400 (R) upregulate PPAR-α-dependent genes, suggesting off-target effects common to carbamate derivatives .
Biological Activity
Carbamic acid, methyl-, 6-chlorothymyl ester, commonly referred to as a carbamate compound, is a derivative of carbamic acid that has garnered attention in medicinal chemistry due to its biological activity. This article delves into the biological properties of this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
Carbamic acid derivatives are characterized by the functional group , where the nitrogen atom is bonded to a carbonyl group and an alkoxy group. The specific structure of methyl-6-chlorothymyl ester includes a methyl group and a chlorothymyl moiety, which may influence its biological interactions.
Mechanisms of Biological Activity
- Enzyme Inhibition : Carbamates often act as reversible inhibitors of enzymes, particularly those involved in neurotransmission. For instance, they can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission but also lead to toxicity if not regulated .
- Cell Membrane Permeability : The ester functionality in carbamates enhances their ability to permeate cell membranes, facilitating their uptake into cells where they can exert their biological effects .
- Modulation of Protein Interactions : Carbamate compounds can alter the conformational dynamics of proteins by forming hydrogen bonds with amino acid residues, thus influencing protein-protein interactions and enzymatic activities .
Toxicological Profile
The biological activity of carbamic acid derivatives is often accompanied by toxicity concerns:
- Genotoxicity : Studies have shown that certain carbamate compounds exhibit genotoxic effects in vitro and in vivo. For example, exposure to high doses has been linked to chromosomal aberrations and increased tumor incidence in animal models .
- Organ Toxicity : Specific studies indicated that exposure to carbamate compounds could lead to hepatotoxicity and nephrotoxicity. For instance, significant lesions were observed in liver and kidney tissues at elevated doses .
- Developmental Effects : Research has highlighted that carbamate exposure during critical developmental periods can lead to teratogenic effects, including malformations in offspring when administered to pregnant animals .
Case Studies
Several case studies illustrate the biological activity and implications of carbamic acid derivatives:
- Study on Acetylcholinesterase Inhibition : A study demonstrated that methyl-6-chlorothymyl ester inhibited AChE activity in rat brain homogenates, leading to increased acetylcholine levels. This resulted in enhanced synaptic transmission but also raised concerns about potential neurotoxicity at higher concentrations .
- Genotoxicity Assessment : In a comprehensive assessment involving multiple animal models, it was found that exposure to methyl-6-chlorothymyl ester resulted in significant increases in micronuclei formation and other genotoxic markers. This suggests a need for careful evaluation of this compound's safety profile in therapeutic contexts .
- Developmental Toxicity Study : Pregnant mice treated with methyl-6-chlorothymyl ester exhibited higher rates of fetal malformations compared to controls, indicating potential risks associated with maternal exposure during gestation .
Summary of Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
